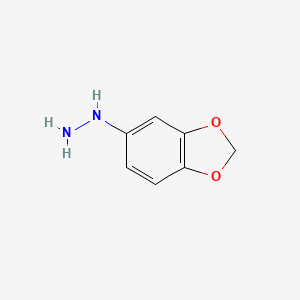

5-Ethyl-4-methylthiazol-2-amine

Descripción general

Descripción

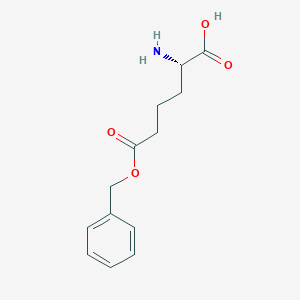

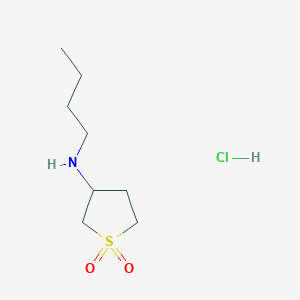

5-Ethyl-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C6H10N2S and its molecular weight is 142.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Modifications and Antimicrobial Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of 5-Ethyl-4-methylthiazol-2-amine, has been a subject of extensive research due to its significance in the thiazole group. Various modifications of this compound have led to the synthesis of new derivatives, which were analyzed for their structure using techniques like IR, 1H NMR, and mass spectral techniques. These synthesized compounds demonstrated promising antimicrobial activities against a range of bacterial and fungal strains. This study underpins the importance of structural modifications in thiazole derivatives for enhancing antimicrobial properties (Desai et al., 2019).

Study on Tautomerism

A comprehensive study using 1H NMR explored the amine-imine tautomerism in various esters and amides of 2-N-labeled 4-methylthiazole-5-carboxylic acids and 5-carbamic acids. This research showed that the nature of the substituents significantly influences the position of the tautomeric equilibrium, providing a deeper understanding of the chemical behavior of thiazole derivatives (Hyengoyan et al., 2005).

Solubility and Thermodynamic Studies

An extensive study determined the solubility of 2-amino-5-methylthiazole in various organic solvents over a range of temperatures. This research is pivotal for understanding the physicochemical properties of thiazole derivatives, crucial for their application in different fields. The study also delved into thermodynamic modeling, providing insights into the mixing properties of solutions, a critical aspect for the formulation of these compounds (Chen et al., 2017).

Photophysical Properties for Potential Applications

The synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole through consecutive steps revealed intriguing photophysical properties. The luminescence of these thiazoles varied substantially depending on the substituents, indicating potential applications in materials science, particularly in developing fluorescent materials and sensors (Murai et al., 2017).

Mecanismo De Acción

Target of Action

5-Ethyl-4-methylthiazol-2-amine is a derivative of the thiazole group of compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to exhibit their potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Thiazole derivatives, in general, are known to interfere with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

Análisis Bioquímico

Biochemical Properties

5-Ethyl-4-methylthiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in electrophilic and nucleophilic substitution reactions. It has been observed to interact with enzymes such as poly (ADP-ribose) polymerase-1 and human platelet aggregation factor . These interactions are crucial for its biological activities, including its potential antioxidant, antimicrobial, and anti-inflammatory effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of certain tumor cell lines, indicating its potential as an anticancer agent . Additionally, it affects the synthesis of neurotransmitters, such as acetylcholine, which is essential for the normal functioning of the nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with poly (ADP-ribose) polymerase-1 results in the inhibition of this enzyme, which plays a role in DNA repair and cell death . The compound also influences gene expression by modulating transcription factors and signaling pathways, thereby affecting cellular responses to stress and damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of carbohydrates and lipids, contributing to its role in energy production and storage . It also affects the synthesis and degradation of certain biomolecules, further highlighting its importance in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue-specific expression of transporters and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular distribution of this compound affects its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

5-ethyl-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHIPSIIRBMAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508497 | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61764-32-7 | |

| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)